molecular formula C13H13N3S B14226050 Propanedinitrile, [[(4-ethylphenyl)amino](methylthio)methylene]- CAS No. 824397-64-0

Propanedinitrile, [[(4-ethylphenyl)amino](methylthio)methylene]-

Cat. No.: B14226050
CAS No.: 824397-64-0
M. Wt: 243.33 g/mol
InChI Key: MNLVJYOHBGIAQF-UHFFFAOYSA-N
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Description

Propanedinitrile, [(4-ethylphenyl)aminomethylene]- is a chemical compound with a complex structure that includes a propanedinitrile core, an ethylphenylamino group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [(4-ethylphenyl)aminomethylene]- typically involves the reaction of 4-ethylphenylamine with methylthioacetonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(4-ethylphenyl)aminomethylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanedinitrile, [(4-ethylphenyl)aminomethylene]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Propanedinitrile, [(4-ethylphenyl)aminomethylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler compound with two nitrile groups.

    Vinylidene cyanide: Contains a vinyl group in addition to the nitrile groups.

    1,1-Dicyanoethylene: Similar structure but lacks the ethylphenylamino and methylthio groups.

Uniqueness

Propanedinitrile, [(4-ethylphenyl)aminomethylene]- is unique due to the presence of the ethylphenylamino and methylthio groups, which impart distinct chemical properties and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry.

Properties

CAS No.

824397-64-0

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

IUPAC Name

2-[(4-ethylanilino)-methylsulfanylmethylidene]propanedinitrile

InChI

InChI=1S/C13H13N3S/c1-3-10-4-6-12(7-5-10)16-13(17-2)11(8-14)9-15/h4-7,16H,3H2,1-2H3

InChI Key

MNLVJYOHBGIAQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=C(C#N)C#N)SC

Origin of Product

United States

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